molecular formula C17H13Cl2FN2O4S B2441990 4-((1-((2,4-Dichlorophenyl)sulfonyl)-3-hydroxyazetidin-3-yl)methoxy)-2-fluorobenzonitrile CAS No. 1669444-50-1

4-((1-((2,4-Dichlorophenyl)sulfonyl)-3-hydroxyazetidin-3-yl)methoxy)-2-fluorobenzonitrile

Cat. No. B2441990
CAS RN: 1669444-50-1
M. Wt: 431.26
InChI Key: RZAIRBXIVAVGHE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a hydroxyazetidinyl group, a methoxy group, and a nitrile group . It also contains a dichlorophenyl group, which is a common motif in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the pyrrolidine ring could be formed using a variety of methods, such as ring-closing metathesis or cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dichlorophenyl group would likely contribute to the overall polarity of the molecule, while the azetidine ring could introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the nitrile group could undergo addition reactions, while the sulfonyl group could participate in substitution reactions .

Scientific Research Applications

Synthesis and Antibacterial Activities

A significant area of research involving compounds similar to 4-((1-((2,4-Dichlorophenyl)sulfonyl)-3-hydroxyazetidin-3-yl)methoxy)-2-fluorobenzonitrile is in the synthesis of novel chemical entities with potential antibacterial activities. For instance, a novel series of 4-aminoquinazoline derivatives were synthesized and showed inhibitory activities against Bcap-37 cell proliferation, indicating potential anti-tumor activities (Li, 2015). Moreover, another study synthesized a series of compounds that displayed antibacterial and antifungal activities, highlighting the pharmaceutical potential of such compounds in treating infections (Shah et al., 2014).

Herbicide Research

The compound and its related chemical structures have been explored in the context of herbicide development and environmental impact assessment. For example, a study focused on the occurrence and determination of herbicides and their major transformation products in environmental waters, indicating the importance of these compounds in agricultural and environmental sciences (Laganà et al., 2002).

Synthesis and Evaluation of Derivatives

Research has also been conducted on the synthesis and biological evaluation of various derivatives of compounds structurally similar to 4-((1-((2,4-Dichlorophenyl)sulfonyl)-3-hydroxyazetidin-3-yl)methoxy)-2-fluorobenzonitrile. For instance, novel pyrene and pyrane glycosides were synthesized, and their chemical structures were elucidated and evaluated for their antibacterial and antifungal activities, showcasing the diverse applications of these compounds in the development of new therapeutic agents (Srinivas et al., 2020).

Future Directions

Given the complexity and novelty of this compound, there are many potential directions for future research. These could include exploring its synthesis in more detail, investigating its reactivity, studying its potential biological activity, and more .

properties

IUPAC Name

4-[[1-(2,4-dichlorophenyl)sulfonyl-3-hydroxyazetidin-3-yl]methoxy]-2-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2FN2O4S/c18-12-2-4-16(14(19)5-12)27(24,25)22-8-17(23,9-22)10-26-13-3-1-11(7-21)15(20)6-13/h1-6,23H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAIRBXIVAVGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)(COC3=CC(=C(C=C3)C#N)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((2,4-Dichlorophenyl)sulfonyl)-3-hydroxyazetidin-3-yl)methoxy)-2-fluorobenzonitrile

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